molecular formula C16H10F2N2O B12013276 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-73-0

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12013276
CAS No.: 618098-73-0
M. Wt: 284.26 g/mol
InChI Key: CPXRAIGPPQYQPH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with two distinct fluorinated aryl groups: a 2-fluorophenyl at position 1 and a 4-fluorophenyl at position 3, along with a carbaldehyde group at position 3. This structure places it within a broader class of pyrazole-4-carbaldehydes, which are of significant interest in medicinal chemistry due to their versatility as intermediates for synthesizing heterocyclic compounds with antimicrobial, anti-inflammatory, and antioxidant activities . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a candidate for structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618098-73-0

Molecular Formula

C16H10F2N2O

Molecular Weight

284.26 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10F2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H

InChI Key

CPXRAIGPPQYQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of fluorophenyl groups via electrophilic aromatic substitution. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Structural Features

The compound features two fluorinated phenyl rings attached to a pyrazole core, with an aldehyde functional group at the 4-position. This configuration enhances its reactivity and potential for further functionalization, making it suitable for various synthetic applications.

Medicinal Chemistry

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Case Studies

  • Anti-inflammatory Agents : A study highlighted the synthesis of a new anti-inflammatory pyrazole derivative using this compound as a precursor. The resulting compound demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Research has shown that derivatives of this pyrazole compound exhibit potent anticancer activity against various cancer cell lines. For instance, one study reported IC50 values of 0.39 μM against HCT116 cells and 0.46 μM against MCF-7 cells, indicating strong growth inhibition .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is frequently employed in the synthesis of APIs due to its ability to undergo various chemical transformations. It serves as a precursor in the development of drugs that target specific biological pathways.

Notable Examples

  • Celecoxib Derivatives : This compound has been used to synthesize derivatives of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). The modifications enhance the drug's efficacy and selectivity towards COX-2 enzymes .

Fluorinated Building Blocks

The presence of fluorine atoms in the molecular structure contributes to the lipophilicity and metabolic stability of the resulting compounds, making them valuable in drug design and discovery.

Applications in Drug Discovery

Fluorinated pyrazoles have been identified as promising candidates for new therapeutic agents across various fields, including oncology and neurology. Their unique properties allow for improved binding affinities and selectivity towards biological targets .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (μM) Reference
Anti-inflammatoryN/AN/A
Anticancer (HCT116)HCT1160.39
Anticancer (MCF-7)MCF-70.46
COX-2 InhibitionN/AN/A

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups enhance the compound’s binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Fluorine Position : The 2-fluorophenyl group in the target compound may optimize binding to hydrophobic pockets in microbial enzymes compared to 3- or 4-fluorophenyl analogs .
  • Aldehyde Reactivity: The carbaldehyde group enables Schiff base formation, a key step in inhibiting bacterial amino acid synthases .
  • Steric Effects : Bulky substituents (e.g., isopropylbenzyl in ) improve activity against resistant strains by preventing efflux .

Biological Activity

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C16H10F2N2O
  • Molecular Weight : 300.26 g/mol
  • CAS Number : 618098-73-0

Synthesis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine with various carbonyl compounds. The specific synthetic route for this compound typically includes:

  • Formation of the pyrazole ring through cyclization.
  • Introduction of fluorophenyl groups via electrophilic aromatic substitution.
  • Aldehyde formation through oxidation of the corresponding alcohol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)3.25

The mechanism of action is believed to involve the inhibition of key cellular pathways, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted in the low micromolar range, suggesting potential applications in treating Alzheimer's disease.
CompoundpIC50Reference
This compound4.14
Donepezil (Standard)4.92
  • Monoamine Oxidase (MAO) : Selective inhibition of MAO-B was observed, which is significant for managing mood disorders and neurodegenerative conditions.

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory diseases.

CompoundIC50 (µg/mL)Reference
This compound60.56
Diclofenac (Standard)54.65

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on AChE and MAO Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit AChE and MAO isoforms, showing promising results in enhancing cognitive function in animal models .
  • Anticancer Evaluation : A comprehensive evaluation of various pyrazole derivatives, including our compound of interest, demonstrated significant cytotoxic effects against multiple cancer cell lines, indicating a broad spectrum of anticancer activity .

Q & A

Q. Methodological Approach :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.
  • Counter-Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
  • Structural Analogues : Compare with derivatives lacking the aldehyde group (e.g., pyrazole-4-methanol) to isolate the role of the aldehyde in activity .

What advanced computational methods are used to predict the compound’s reactivity and binding modes?

Q. Advanced :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity at the aldehyde position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., E. coli DNA gyrase) using crystal structures of homologous proteins. For example, docking of 5-(4-Fluorophenyl)-3-methyl-pyrazole derivatives revealed hydrogen bonding with active-site residues .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic :

  • pH Stability : The aldehyde group is prone to oxidation at basic pH (>9), necessitating storage in anhydrous, acidic conditions (pH 4–6) .
  • Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended for storage guidelines .
    Advanced : Accelerated stability studies (40°C/75% RH) combined with HPLC-MS can identify degradation products (e.g., carboxylic acid derivatives) .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Q. Advanced :

  • Regioselectivity : Competing pathways during pyrazole formation (e.g., 1,3- vs. 1,5-disubstitution) require optimized catalysts (e.g., CuI for Sonogashira couplings) .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) separates regioisomers. Crystallization in ethanol/water mixtures improves yield (>85%) .

How do solvent polarity and substituent electronic effects influence the compound’s spectroscopic properties?

Q. Advanced :

  • Solvent Effects : In DMSO-d₆, hydrogen bonding with the aldehyde group downfield-shifts ¹H NMR signals by 0.3–0.5 ppm compared to CDCl₃ .
  • Electronic Effects : Electron-withdrawing fluorine substituents deshield adjacent protons, causing distinct splitting patterns in aromatic regions (e.g., doublet of doublets for 2-fluorophenyl groups) .

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